molecular formula C10H10N2O3 B1372993 Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 884001-27-8

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1372993
CAS No.: 884001-27-8
M. Wt: 206.2 g/mol
InChI Key: HLSJOMYBTGFJQQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate ( 884001-27-8) is a quinoxalinone-based chemical compound with a molecular formula of C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol [ ][ ]. This compound serves as a valuable building block and key pharmacophore in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Research indicates that derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline are of significant interest for developing tubulin polymerization inhibitors [ ]. These inhibitors target the colchicine binding site on tubulin, disrupting microtubule dynamics, which can lead to the inhibition of cell proliferation and induction of cell death in cancer cells [ ]. Such compounds are investigated for their potential to overcome multidrug resistance and act as vascular disrupting agents in tumors [ ]. The methyl carboxylate moiety on the quinoxalinone ring has been identified as a crucial feature for maintaining potent antiproliferative activity [ ]. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can leverage this compound as a core template for synthesizing and exploring new bioactive molecules in oncology drug discovery.

Properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJOMYBTGFJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-nitroaniline with diethyl oxalate, followed by reduction and cyclization to form the quinoxaline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been investigated for its pharmacological properties. Studies suggest that it may exhibit antimicrobial , antioxidant , and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents against various diseases.

Case Study: Antimicrobial Activity
Research conducted on the compound demonstrated significant antimicrobial effects against several bacterial strains. For instance, a study found that derivatives of this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the formation of various derivatives with enhanced biological activities.

Table: Synthetic Applications

Application AreaDescription
Synthesis of DerivativesUsed to create novel compounds with potential pharmacological properties.
Reaction IntermediatesActs as an intermediate in multi-step synthetic pathways.

Materials Science

Polymer Chemistry
The compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable properties such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Development
In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal properties compared to conventional polymers, suggesting its utility in high-performance applications .

Agricultural Chemistry

Pesticidal Properties
Emerging research indicates that this compound may possess pesticidal properties. Preliminary studies have shown effectiveness against certain pests and fungi affecting crops.

Table: Agricultural Applications

Application AreaDescription
Pesticide DevelopmentPotential use as a natural pesticide in agricultural settings.
Fungicidal ActivityDemonstrated activity against specific fungal pathogens affecting crops.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and ring systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications References
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate C₁₀H₁₀N₂O₃ 2-oxo, 6-methyl ester Discontinued; research use only
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate C₁₀H₁₀N₂O₃ 3-oxo, 6-methyl ester Positional isomer; may alter reactivity
Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate C₁₁H₁₂N₂O₃ 3-oxo, 6-ethyl ester Larger ester group affects solubility
Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate C₁₁H₁₀ClN₂O₃ 3-Cl, 1-methyl, 2-oxo, 6-methyl ester Electron-withdrawing Cl enhances electrophilicity
(2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C₁₁H₁₂N₂O₃ 3-oxo, 6-carboxylic acid, 2-ethyl (R-configuration) Stereospecific interactions; acidic nature
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₃ 1-ethyl, 3-methyl, 2-oxo, 6-carboxylic acid Soluble in DMSO/chloroform; research chemical
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid C₁₁H₁₁NO₄ Quinoline core, 6-methoxy, 2-oxo, 4-carboxylic acid Altered ring system (quinoline vs. quinoxaline)

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 884001-27-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

PropertyValue
Chemical Formula C₁₀H₉N₂O₃
Molecular Weight 205.21 g/mol
IUPAC Name This compound
PubChem CID 24277536
Appearance Powder
Storage Temperature Room Temperature

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored in various studies. It is typically synthesized through multi-step organic reactions involving quinoxaline derivatives. The structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline ring and substituents significantly influence biological activity.

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. For instance:

  • Case Study : A derivative known as 13d exhibited potent antiproliferative activity against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) with IC₅₀ values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .
  • Mechanism of Action : This compound was found to inhibit tubulin polymerization (IC₅₀ = 3.97 μM), arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of quinoxaline derivatives:

  • Antimycobacterial Activity : Quinoxaline derivatives have demonstrated activity against Mycobacterium tuberculosis with some compounds showing significant selectivity indices . The presence of N-Oxide fragments in these compounds contributes to their efficacy against resistant strains.

Comparative Biological Activity Table

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Methyl 2-oxo...HeLa0.126Tubulin polymerization inhibition
SMMC-77210.071G2/M phase arrest
K5620.164Induction of apoptosis
Quinoxaline Derivative 13dM. tuberculosis-Inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via a one-pot Biginelli reaction using methyl arenes as aldehyde surrogates, urea, and eco-friendly lactic acid as a catalyst under solvent-free conditions. Key factors influencing yield include temperature control (typically 80–100°C), catalyst concentration (10–15 mol%), and reaction time (8–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Optimization studies suggest that increasing urea equivalents (1.5–2.0 eq) improves cyclization efficiency .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer : The fused quinoxaline core, tetrahydro configuration, and functional groups (carboxylate ester and ketone) are critical. Comparative studies show that the tetrahydro configuration enhances tubulin binding affinity compared to fully aromatic analogs (e.g., 3-Oxoquinoxaline). The carboxylate group improves solubility, while the ketone enables hydrogen bonding with biological targets like tubulin’s colchicine-binding site. Structural analogs lacking these groups exhibit reduced antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action, such as tubulin inhibition versus kinase interaction?

  • Methodological Answer : Contradictory mechanistic data require orthogonal validation:

  • Tubulin polymerization assays : Monitor microtubule dynamics via fluorescence microscopy or turbidity assays.
  • Kinase profiling : Use high-throughput kinase inhibition screens (e.g., ADP-Glo™ assays) to rule out off-target effects.
  • Structural analysis : Co-crystallize the compound with tubulin (using SHELX programs for refinement) to identify binding residues.
    Discrepancies may arise from cell-line-specific expression of tubulin isoforms or assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies improve the compound’s bioavailability for in vivo antitumor studies?

  • Methodological Answer : Bioavailability optimization involves:

  • Prodrug derivatization : Replace the methyl ester with ethyl or tert-butyl esters to enhance metabolic stability.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release and reduced renal clearance.
  • Salt formation : Convert the carboxylate to a hydrochloride salt (as seen in structurally similar compounds ) to improve solubility. Pharmacokinetic studies in rodents should track plasma half-life (HPLC-MS) and tissue distribution .

Q. How can researchers address variability in antitumor activity across different cancer cell lines?

  • Methodological Answer : Variability often stems from genetic differences (e.g., tubulin isoform expression or efflux pump activity). Standardize assays by:

  • Cell line selection : Use NCI-60 panel lines to identify sensitivity patterns.
  • Combination therapy : Test synergism with paclitaxel or vinca alkaloids to overcome resistance.
  • Mechanistic validation : Perform siRNA knockdown of βIII-tubulin to confirm target specificity. Orthogonal assays like clonogenic survival or caspase-3 activation further validate activity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Crystallization challenges include low melting points and polymorphism. Mitigation strategies:

  • High-throughput screening : Test >100 solvent combinations (e.g., DMSO/water, THF/heptane) using vapor diffusion.
  • Co-crystallization agents : Add small molecules (e.g., adenosine) to stabilize crystal packing.
  • Refinement tools : Use SHELXL for resolving twinning or disordered regions. Synchrotron X-ray sources improve data resolution for weak diffractors .

Comparative Data from Structural Analogs

Key differences between this compound and analogs:

CompoundStructural FeaturesBiological Activity
3-OxoquinoxalineFully aromatic coreModerate tubulin inhibition
Methyl 2-oxoquinolineQuinoline core, lacks carboxylateAntimicrobial only
1-Methyl-2-pyridonePyridine ring, no tetrahydro groupAntiviral

This table highlights the unique role of the tetrahydro configuration and carboxylate group in enhancing antitumor activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 2
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Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

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